![molecular formula C20H21N3O B3018541 5-((4-Phenylpiperazin-1-yl)methyl)quinolin-8-ol CAS No. 514185-14-9](/img/structure/B3018541.png)
5-((4-Phenylpiperazin-1-yl)methyl)quinolin-8-ol
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Overview
Description
5-((4-Phenylpiperazin-1-yl)methyl)quinolin-8-ol, also known as PPMQ, is a new 8-hydroxyquinoline-based piperazine . It has been synthesized and examined as the corrosion inhibitors of carbon steel (CS) in a 1 M HCl medium .
Synthesis Analysis
PPMQ has been synthesized and examined as the corrosion inhibitors of carbon steel (CS) in a 1 M HCl medium . The inhibition efficiency was found to increase with increasing inhibitor concentration and to decrease with increasing temperature .Molecular Structure Analysis
The molecular structure of PPMQ is based on 8-hydroxyquinoline and includes a piperazine ring .Chemical Reactions Analysis
PPMQ has been used as a corrosion inhibitor for carbon steel in a 1 M HCl medium . The inhibition efficiency was found to increase with increasing inhibitor concentration and to decrease with increasing temperature . PDP data reveals that the PPMQ functions as a mixed type with predominance cathodic effect to an optimal concentration 10–3 M at 298 K with an efficiency that reaches 96% .Scientific Research Applications
- PPMQ has been studied as a corrosion inhibitor for carbon steel (CS) in hydrochloric acid (HCl) environments. It effectively protects CS from corrosion by forming a protective film on the metal surface. Electrochemical measurements, including electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization measurements (PDP), confirm its inhibition efficiency .
- Key Findings : PPMQ functions as a mixed-type inhibitor, with a predominance of cathodic effect. At an optimal concentration of 10^–3 M and 298 K, its efficiency reaches an impressive 96% .
- PPMQ and related compounds have been evaluated for their antibacterial properties. While specific studies are limited, their potential as antimicrobial agents warrants further investigation .
- Researchers have employed quantum chemical computations to understand the mechanism of PPMQ’s adsorption on metal surfaces. These calculations provide insights into its inhibition behavior and interaction with CS .
Corrosion Inhibition for Carbon Steel
Antibacterial Activity
Quantum Chemical Computations
Mechanism of Action
Target of Action
The primary target of 5-((4-Phenylpiperazin-1-yl)methyl)quinolin-8-ol, also known as PPMQ, is carbon steel (CS) . The compound acts as a corrosion inhibitor for carbon steel in acidic environments .
Mode of Action
PPMQ interacts with the surface of carbon steel by physisorption . It forms a protective film on the steel surface, which inhibits the corrosion process . The compound functions as a mixed type inhibitor with a predominant cathodic effect .
Biochemical Pathways
It’s known that the compound interferes with the electrochemical processes that lead to corrosion .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the behavior of PPMQ in the corrosion inhibition context. The inhibition efficiency of PPMQ was found to increase with increasing inhibitor concentration and to decrease with increasing temperature . This suggests that the compound’s effectiveness is influenced by its concentration and the environmental temperature.
Result of Action
The primary result of PPMQ’s action is the reduction of corrosion in carbon steel. The compound achieves this by forming a protective film on the steel surface . Electrochemical measurements have shown that PPMQ can reach an efficiency of up to 96% at an optimal concentration of 10^-3 M at 298 K .
Action Environment
The action of PPMQ is influenced by environmental factors such as temperature and the presence of an acidic medium (1.0 M HCl). The compound’s inhibition efficiency decreases with increasing temperature . This suggests that PPMQ is more effective at lower temperatures. Furthermore, the compound has been tested and found effective in a highly acidic environment (1.0 M HCl), which is commonly encountered in industrial processes .
properties
IUPAC Name |
5-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-19-9-8-16(18-7-4-10-21-20(18)19)15-22-11-13-23(14-12-22)17-5-2-1-3-6-17/h1-10,24H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIYPOIEJZBYNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC=NC3=C(C=C2)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Phenylpiperazin-1-yl)methyl]quinolin-8-ol |
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